1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 923397-51-7
Cat. No.: VC7627413
Molecular Formula: C22H22ClN3O3S2
Molecular Weight: 476.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923397-51-7 |
|---|---|
| Molecular Formula | C22H22ClN3O3S2 |
| Molecular Weight | 476.01 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C22H22ClN3O3S2/c1-15-2-4-16(5-3-15)20-14-30-22(24-20)25-21(27)17-10-12-26(13-11-17)31(28,29)19-8-6-18(23)7-9-19/h2-9,14,17H,10-13H2,1H3,(H,24,25,27) |
| Standard InChI Key | IEZXIZCRAYSSAQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name of the compound is 1-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide . Its molecular formula, C<sub>22</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>3</sub>S<sub>2</sub>, corresponds to a molecular weight of 476.0 g/mol . The structure integrates three critical moieties:
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A piperidine-4-carboxamide backbone, which contributes conformational flexibility and hydrogen-bonding capacity.
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A 4-chlorophenylsulfonyl group, imparting electron-withdrawing characteristics and enhancing metabolic stability.
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A 4-(p-tolyl)thiazol-2-yl substituent, known for its role in modulating enzyme inhibition and receptor binding .
The SMILES notation (CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl) and InChIKey (IEZXIZCRAYSSAQ-UHFFFAOYSA-N) further delineate its stereochemical configuration .
Table 1: Key Molecular Descriptors
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)piperidine-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:
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Piperidine-4-carboxylic Acid Activation: The carboxyl group of piperidine-4-carboxylic acid is activated using coupling agents such as HATU or EDCl, facilitating amide bond formation with the 4-(p-tolyl)thiazol-2-amine .
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Sulfonylation: The secondary amine of the piperidine ring reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
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Purification: Crude products are purified via column chromatography or recrystallization, with reaction progress monitored by thin-layer chromatography (TLC).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| 1 | HATU, DIPEA, DMF, 25°C, 12h | 65% | HPLC (≥95%) |
| 2 | 4-Chlorobenzenesulfonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT | 78% | TLC (R<sub>f</sub> = 0.4) |
Structure-Activity Relationship (SAR) Insights
Modifications to the sulfonamide and thiazole moieties significantly influence biological activity. For instance, replacing the sulfonamide with a tertiary amine in analogs reduced soluble epoxide hydrolase (sEH) inhibition by >10-fold . Conversely, the 4-(p-tolyl)thiazole group enhances target affinity, likely through hydrophobic interactions with enzyme subpockets .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL at pH 7.4) . Plasma stability studies in human and rat models indicate a half-life of ~2.5 hours, suggesting susceptibility to esterase-mediated degradation .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | HPLC (Shimadzu) |
| pK<sub>a</sub> | 9.2 (basic amine) | Potentiometric |
| Melting Point | 198–201°C | DSC |
Patent Landscape and Industrial Relevance
The compound’s structural motifs appear in patents targeting cystic fibrosis transmembrane conductance regulator (CFTR) modulators . For example, WO2022076628A1 discloses benzenesulfonamide derivatives as potentiators of CFTR function, suggesting potential repurposing opportunities .
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